5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a pyridin-2-ylmethyl substituent. This compound has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and cellular metabolism.
The compound can be synthesized through various methods, often involving reactions that modify existing nicotinamide structures. It has been studied in the context of enhancing cellular levels of nicotinamide adenine dinucleotide (NAD+), which is crucial for numerous biological processes.
5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide is classified as a nicotinamide derivative and more specifically as a brominated aromatic compound. Its structure allows it to interact with biological targets, making it a candidate for pharmaceutical applications.
The synthesis of 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide typically involves several key steps:
Technical details on these methods can vary, but they generally involve standard organic synthesis techniques including refluxing, stirring under inert atmospheres, and purification through chromatography .
The molecular formula for 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide is . The structure features:
The compound's molecular weight is approximately 281.14 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can provide further insights into its structural characteristics, confirming the presence of functional groups and their respective environments .
5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide can participate in various chemical reactions:
Technical details regarding these reactions often involve specific reagents and conditions tailored to achieve desired outcomes.
The mechanism of action for 5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide primarily involves its role as an inhibitor of specific enzymes such as nicotinamide adenine dinucleotide biosynthetic pathways. By inhibiting these enzymes, the compound may lead to increased levels of NAD+ within cells, which is vital for energy metabolism and cellular repair processes.
Studies have shown that this compound can significantly enhance NAD+ levels when tested in vitro, indicating its potential utility in metabolic disorders or conditions where NAD+ depletion occurs .
5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on factors like purity and crystallization conditions.
Key chemical properties include:
Relevant data from spectroscopic analyses (NMR, IR) can provide additional insights into its chemical behavior .
5-Bromo-N-(pyridin-2-ylmethyl)nicotinamide has several potential applications in scientific research:
The synthesis of 5-bromo-N-(pyridin-2-ylmethyl)nicotinamide typically begins with bromination of nicotinic acid derivatives at the C5 position, a regioselective process crucial for directing downstream coupling reactions. Commercial nicotinoyl chlorides or methyl nicotinate serve as preferred starting materials due to their reactivity. Bromination employs reagents such as bromine in acetic acid or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF), achieving yields >85% but requiring meticulous temperature control (0–5°C) to suppress polybromination [3] [4]. The resulting 5-bromonicotinoyl intermediate then undergoes amide coupling with 2-(aminomethyl)pyridine. This step employs carbodiimide reagents (DCC/EDC) or carbonyl diimidazole (CDI) in tetrahydrofuran or dichloromethane, with catalytic 4-dimethylaminopyridine (DMAP) enhancing efficiency to >90% conversion [3].
A key challenge is the nucleophilicity mismatch between the electron-deficient 5-bromonicotinate and the moderately basic pyridinylmethylamine. Optimization studies reveal that steric hindrance from the pyridine ring necessitates extended reaction times (12–24 hours) and stoichiometric reagent ratios to prevent incomplete coupling [3]. Additionally, alkyl chain length variations between the nicotinamide and pyridinyl groups impact crystallinity; shorter chains (e.g., methylene linkers) facilitate purification but may compromise solubility [4].
Table 1: Optimization of Bromination and Amidation Steps
Step | Reagents/Conditions | Yield (%) | Key Challenge |
---|---|---|---|
C5 Bromination | NBS, DMF, 0°C, 2h | 85–92 | Polybromination suppression |
Amide Coupling | 5-Bromonicotinoyl chloride, EDC, DMAP, THF, rt, 24h | 88–95 | Nucleophilicity mismatch |
Purification | Recrystallization (EtOAc/hexanes) | 99% purity | Pyridine-mediated emulsion formation |
Palladium-catalyzed cross-coupling reactions enable late-stage diversification of the 5-bromo moiety in the nicotinamide scaffold. The electron-deficient nature of the pyridine ring facilitates Suzuki-Miyaura couplings with arylboronic acids, yielding biaryl derivatives under mild conditions. Optimal catalysis uses Pd(PPh₃)₄ (2–5 mol%) with aqueous K₂CO₃ in DME/ethanol at 80°C, achieving >80% conversion [6] [9]. Alternatively, Sonogashira reactions with terminal alkynes employ CuI co-catalysis and PdCl₂(PPh₃)₂ in triethylamine, generating alkynyl derivatives for kinase inhibitor applications [9].
A critical limitation is homocoupling of boronic acids or alkynes, which generates biphenyl or diyne byproducts. This is mitigated by degassing solvents and maintaining anhydrous conditions to suppress protodebromination [6] [9]. Catalyst selection also influences functional group tolerance: bulky phosphine ligands (e.g., SPhos) prevent undesired C3-halogen exchange during coupling with electron-rich boronic acids [9].
Table 2: Byproduct Formation in Cross-Coupling Reactions
Reaction Type | Primary Byproduct | Suppression Strategy | Yield Impact |
---|---|---|---|
Suzuki-Miyaura | Biphenyl | N₂ sparging, [Pd] ≤ 3 mol% | 5–15% reduction |
Sonogashira | Dialkynyl | CuI (5 mol%), Et₃N co-solvent | 8–20% reduction |
Negishi | Protonated product | Anhydrous ZnBr₂, excess organozinc reagent | 10–25% reduction |
N-Alkylation of the pyridinylmethyl nitrogen generates quaternary ammonium salts with enhanced biological activity. Treatment with alkyl halides (e.g., methyl iodide or benzyl bromide) in acetonitrile/K₂CO₃ yields charged analogs exhibiting improved water solubility (up to 15 mg/mL) [3]. Concurrently, urea derivatives are synthesized via carbamoylation of the pyridinylmethylamine precursor before amide coupling. Reaction with aromatic isocyanates (e.g., phenyl isocyanate) in dichloroethane produces ureido intermediates, which are subsequently coupled with 5-bromonicotinoyl chloride .
Steric effects dominate reactivity: ortho-substituted aryl isocyanates exhibit reduced conversion (50–60%) due to hindered access to the amine nucleophile. Conversely, linear alkyl chains enhance yields but diminish crystallinity, necessitating chromatographic purification [3] . For bisubstrate inhibitors mimicking nicotinamide-S-adenosylmethionine conjugates, alkynyl linkers between the nicotinamide and adenine moieties enforce linear geometry, achieving sub-nanomolar binding affinity to NNMT .
Protecting group selection for the pyridinyl nitrogen or nicotinamide carbonyl remains problematic. Standard tert-butoxycarbonyl (Boc) groups exhibit instability during bromination at elevated temperatures (>60°C), while trimethylsilylethoxymethyl (SEM) protection requires harsh fluoride conditions for removal, risking desulfurization of thioamide analogs [6]. Studies show that unprotected pyridines are preferable for small-scale syntheses, albeit with careful pH control during aqueous workups to prevent N-oxide formation [6].
Purification challenges arise from polar byproducts (e.g., ureas) and residual palladium. Silica gel chromatography effectively separates homologs but degrades acid-sensitive products. Alternative approaches include:
Table 3: Purification Techniques for Nicotinamide Derivatives
Impurity Class | Recommended Technique | Efficiency | Limitation |
---|---|---|---|
Palladium residues | Silica-thiol composite column | >99% removal | High solvent consumption |
Unreacted boronic acids | Acid-base extraction (pH 5.0) | 90–95% removal | Emulsion formation with lipophilic products |
Urea byproducts | Recrystallization (MeOH/H₂O) | 85–90% removal | Co-precipitation of target compound |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2